N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride

Vue d'ensemble

Description

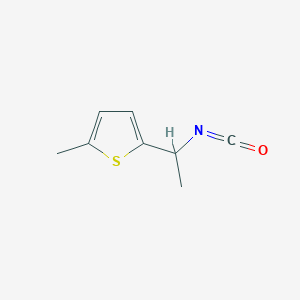

“N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride” is a complex organic compound. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . It’s typically produced in a cyclopropanation reaction . The compound also contains an ethylsulfamoyl chloride group, which suggests it may have sulfur and chloride components.

Synthesis Analysis

While specific synthesis methods for “N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride” are not available, cyclopropylmethyl compounds can be synthesized from γ-butyrolactone . Additionally, cyclopropanes can be synthesized using hydrogen borrowing catalysis .

Molecular Structure Analysis

The molecular structure of cyclopropylmethyl compounds involves a three-membered ring of carbon atoms, which is highly strained due to its small size . This strain can affect the compound’s reactivity and stability.

Chemical Reactions Analysis

Cyclopropyl groups are highly reactive due to their ring strain. They are good donors in hyperconjugation, resulting in considerable stabilization of carbocations .

Applications De Recherche Scientifique

Electrophilic Substitution Reactions

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, as part of the N-Carbonylsulfamoyl chloride (NCSA) family, participates in electrophilic substitution reactions more readily than other isocyanates. It reacts with compounds containing hydroxyl, amino, or carboxyl groups to form various derivatives including N-chlorosulfonylurethanes, -ureas, and -amides. These reactions are fundamental in synthesizing β-amino acids, unsaturated carboxylic acids, and β-lactams, highlighting the compound's versatility in organic synthesis and potential pharmaceutical applications (R. Graf, 1968).

Activation for Hydrosulfamoylation

The activation of sulfamoyl chlorides, including N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, via silyl radical-mediated Cl-atom abstraction enables the direct synthesis of aliphatic sulfonamides from olefins. This innovative approach uses inexpensive olefins, tris(trimethylsilyl)silane, and a photocatalyst to produce complex molecules, demonstrating the compound's utility in simplifying the synthesis of sulfonamide-containing structures for medicinal chemistry (Sandrine M. Hell et al., 2019).

Synthesis of Novel Heterocyclic Compounds

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride's reactivity has been leveraged in the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety. These compounds, synthesized for their antimicrobial properties, demonstrate the chemical's potential in contributing to the development of new therapeutic agents. The synthesis process involves a variety of reactions, leading to the creation of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, all bearing the biologically active sulfonamide moiety (E. Darwish et al., 2014).

Nanofiltration Membrane Fabrication

The compound has been utilized in the fabrication of novel nanofiltration membranes, particularly in the interfacial polymerization process to form thin-film composite polyamide membranes. This application demonstrates the compound's role in enhancing membrane technology, contributing to water treatment and purification processes by improving water flux and salt rejection rates (Gui-E Chen et al., 2015).

Asymmetric Cyclopropanation

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride is involved in asymmetric cyclopropanation reactions, showcasing its utility in the synthesis of functionalized cyclopropanes. This application is crucial for creating chiral molecules that are important in the pharmaceutical industry, indicating the compound's significance in producing optically active substances (H. Davies et al., 1996).

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-2-8(11(7,9)10)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWMQCZWSSPUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)

![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)

![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)